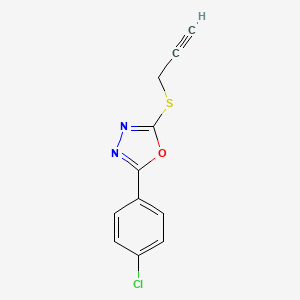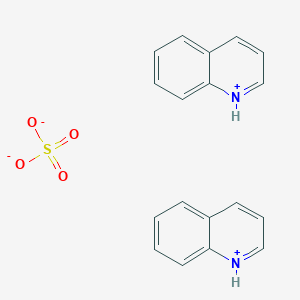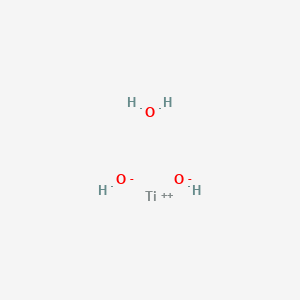
2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C11H7ClN2OS and its molecular weight is 250.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Evaluation
1,3,4-Oxadiazoles, including derivatives with chlorophenyl groups, have been extensively studied for their biological activities, particularly in anticancer research. For instance, Hassanzadeh et al. (2019) developed a multi-step synthesis procedure for quinazolinone-1,3,4-oxadiazole derivatives, showing that compounds with a chlorophenyl group exhibited significant cytotoxic activity against HeLa cell lines (Hassanzadeh et al., 2019).
Antibacterial and Antifungal Evaluation
Research by Rehman et al. (2016) and others has demonstrated that oxadiazole derivatives, particularly those with chlorophenyl groups, have considerable antibacterial potential against both Gram-negative and Gram-positive bacteria. These compounds have shown effectiveness as inhibitors of bacterial strains, contributing to their potential as pharmaceutical agents (Rehman et al., 2016).
Anti-Inflammatory and Anti-Thrombotic Studies
Compounds containing 1,3,4-oxadiazole structures have been reported to exhibit diverse pharmacological properties. A study by Basra et al. (2019) found that certain derivatives, particularly those including a chlorophenyl moiety, displayed potent anti-inflammatory effects and played a significant role in enhancing clotting time in vivo (Basra et al., 2019).
Thermal and Chemical Stability Studies
Oxadiazoles, including those with chlorophenyl groups, have been examined for their thermal properties. Arora et al. (2012) conducted thermal studies on various 1,3,4-oxadiazole derivatives, assessing their thermal stability and degradation kinetics, which is crucial for the development of stable pharmaceutical formulations (Arora et al., 2012).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c1-2-7-16-11-14-13-10(15-11)8-3-5-9(12)6-4-8/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBZSQSWCPSABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8113553.png)

![[(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium](/img/structure/B8113575.png)



![Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8113602.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8113609.png)
![[(Diethylamino)silyl]diethylamine](/img/structure/B8113610.png)



![2-Oxabicyclo[3.2.0]heptan-7-amine hydrochloride](/img/structure/B8113626.png)
